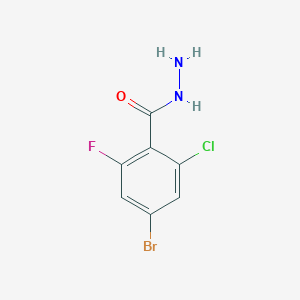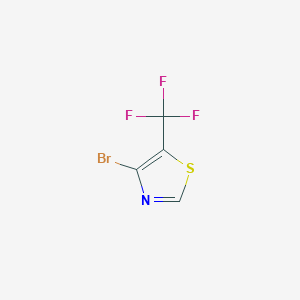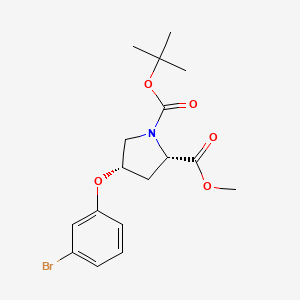
4,6-Dibromocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4Br2N2 It is a derivative of cinnoline, characterized by the presence of two bromine atoms at the 4th and 6th positions of the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Dibromocinnoline can be synthesized through a Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes. This method involves the use of mild conditions that allow for chemoselective reactions, leaving the bromine atoms intact for further synthetic steps . Another method involves the bromination of cinnoline derivatives using brominating agents such as oxalyl bromide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires controlled reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Sonogashira coupling reactions to form poly(arylene ethynylene) derivatives.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts under mild conditions.
Bromination: Employs brominating agents such as oxalyl bromide and dimethyl sulfoxide.
Major Products:
Poly(arylene ethynylene) Derivatives: Formed through coupling reactions, these polymers exhibit unique fluorescence properties and are used in optical sensors.
Aplicaciones Científicas De Investigación
4,6-Dibromocinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including fluorescent dyes and optical sensors.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromocinnoline involves its interaction with specific molecular targets and pathways. For instance, in fluorescence applications, it acts as a quenching agent for Pd2+ ions, enhancing the sensitivity of optical sensors . The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the cinnoline core.
Comparación Con Compuestos Similares
4,6-Dibromoindole: Shares a similar brominated structure but with an indole core instead of cinnoline.
4,6-Dibromo-3-butylcinnoline: A derivative with an additional butyl group, used in similar applications.
Uniqueness: 4,6-Dibromocinnoline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. Its ability to undergo selective substitution and coupling reactions makes it a valuable compound in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C8H4Br2N2 |
|---|---|
Peso molecular |
287.94 g/mol |
Nombre IUPAC |
4,6-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H |
Clave InChI |
KLJTULNUBHDLLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


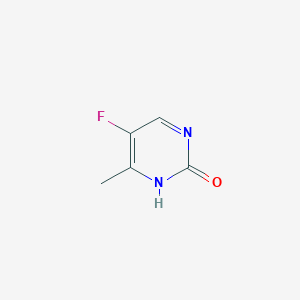
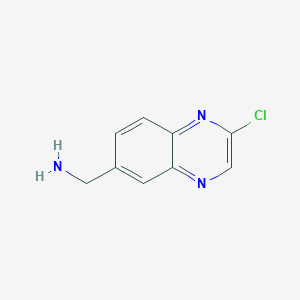

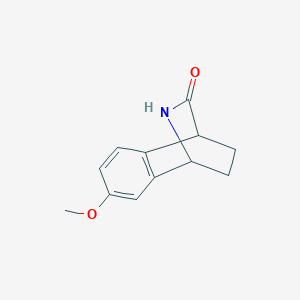
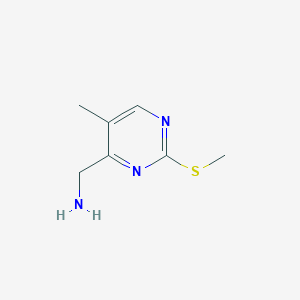

![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)
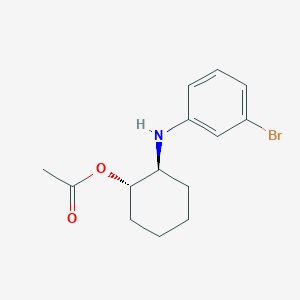
![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)


